molecular formula C10H8ClNO B2794632 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one CAS No. 73108-77-7

5-Chloro-8-methyl-1,2-dihydroquinolin-2-one

Cat. No.: B2794632
CAS No.: 73108-77-7
M. Wt: 193.63
InChI Key: ODLUFKWKOCZBPG-UHFFFAOYSA-N
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Description

5-Chloro-8-methyl-1,2-dihydroquinolin-2-one is a heterocyclic compound featuring a quinolin-2-one backbone with a chlorine substituent at position 5 and a methyl group at position 7. This compound is synthesized via chlorination reactions using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), as demonstrated in studies optimizing reaction conditions for dihydroquinoline derivatives . Its structure renders it a valuable intermediate in medicinal chemistry and materials science, particularly for exploring bioactivity or further functionalization.

Properties

IUPAC Name

5-chloro-8-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-2-4-8(11)7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLUFKWKOCZBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-8-methylquinoline with a suitable reagent to introduce the 2-one functionality. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized quinolines .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

5-Chloro-8-methyl-1,2-dihydroquinolin-2-one is part of the quinolinone family, which has been extensively studied for its diverse biological activities. The compound exhibits promising properties as an anticancer agent, with studies indicating its effectiveness against various types of cancer by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor growth and maintenance, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) .

Table 1: Biological Activities of this compound

Activity Mechanism References
AnticancerInhibition of VEGFR and PDGFR
AntimicrobialActivity against various bacterial strains
Anti-inflammatoryModulation of inflammatory pathways
AntiviralPotential activity against viral infections

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the O-acylation reaction involving 8-hydroxyquinolin-2(1H)-one. This reaction allows for the introduction of different functional groups that can enhance the biological activity of the compound . The ability to modify the quinolinone scaffold opens avenues for developing novel derivatives with improved pharmacological properties.

Case Studies and Research Findings

Several case studies have documented the efficacy of quinolinone derivatives in clinical settings. For instance, compounds derived from quinolinones have shown significant activity against Mycobacterium tuberculosis, with some exhibiting low minimum inhibitory concentrations (MICs), making them candidates for further development in treating resistant strains .

Case Study: Anticancer Activity

A study investigating a series of quinolinone derivatives, including this compound, demonstrated that modifications at the C-3 and C-4 positions significantly enhanced their potency against cancer cell lines. The research highlighted structure-activity relationships (SAR) that guide future synthetic efforts to optimize therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Dihydroquinolin-2-one Derivatives

Several analogs of 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one differ in substituent groups at positions 5 and 8, significantly altering their properties:

Compound Name Substituents (Position 5/8) Key Properties/Applications Synthesis Yield Reference
5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Acetyl (5), Benzyloxy (8) Enhanced lipophilicity; potential kinase inhibitor intermediate N/A
5-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one 4-Bromobutoxy (5) Alkylation precursor; improved solubility in polar solvents N/A
5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one Acetyl (5), Trifluoromethyl-benzyloxy (8) High steric bulk; applications in fluorinated drug design N/A
8-Hydroxy-1,2-dihydroquinolin-2-one Hydroxy (8) Hydrogen-bonding capacity; lower acidity compared to chloro analogs N/A

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups : The chlorine atom at position 5 in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions compared to acetyl or alkoxy groups .
  • Steric Effects : Bulky substituents like trifluoromethyl-benzyloxy (in ) reduce reactivity at position 8, whereas the methyl group in the target compound balances steric hindrance and synthetic accessibility.
  • Solubility : Bromobutoxy and benzyloxy groups () improve solubility in organic solvents, whereas the chloro-methyl combination in the target compound may favor crystalline solid formation.

Heterocyclic Variants

Thieno[2,3-h][1,6]naphthyridine Derivatives:

  • Example: 5-Chloro-8-methyl-1,2-dihydrothieno[2,3-h][1,6]naphthyridine (12b) .
  • Structural Differences : Incorporation of a sulfur atom in the fused thiophene ring increases aromaticity and alters electronic properties.
  • Synthesis : Achieved via POCl₃-mediated chlorination (68% yield), comparable to the target compound’s synthesis .
  • Reactivity: The thieno-naphthyridine system exhibits distinct reactivity in catalytic dechlorination and dehydrogenation reactions, underscoring the impact of heteroatom placement .

Positional Isomers and Dichlorinated Analogs

  • 2,4-Dichloro-8-methylquinoline: Synthesized using POCl₃ alone but with low yield (). The dichloro-substitution pattern reduces ring strain but complicates regioselective modifications compared to the mono-chloro target compound.
  • 4-Hydroxy-8-methyl-1,2-dihydroquinolin-2-one: The hydroxyl group at position 4 (vs.

Biological Activity

5-Chloro-8-methyl-1,2-dihydroquinolin-2-one (CAS No. 73108-77-7) is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H8ClNO
  • IUPAC Name : this compound
  • Molecular Weight : 195.63 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may alter enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various disease models.
  • Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular responses.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of quinoline derivatives. For instance, some studies have demonstrated that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit cancer cell proliferation may be linked to its interaction with critical signaling pathways involved in cell growth and survival .

Study on BCL6 Inhibition

A notable study explored the inhibition of BCL6 by quinolinone derivatives, where a related compound exhibited an IC50 of 2.7 µM . This finding suggests that this compound could similarly affect BCL6 or other oncogenic pathways due to its structural characteristics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the quinoline core can significantly impact biological activity. For example, variations at positions C(3) and C(4) have been shown to influence binding affinity and potency in biochemical assays . Understanding these relationships can guide the development of more potent derivatives.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Reference
5-Chloroquinolin-8-olAntimicrobial0.125 - 0.25
5-ChloroquinolinoneAnticancer (BCL6)2.7
5-DichloroquinolineCytotoxicityVaries

Q & A

Basic: What synthetic methodologies are most effective for preparing 5-Chloro-8-methyl-1,2-dihydroquinolin-2-one?

Answer:
The compound can be synthesized via nucleophilic substitution or cyclization reactions. A validated approach involves reacting 4-chloro-8-methylquinolin-2(1H)-one with methylamine derivatives under Pd-catalyzed coupling conditions (e.g., Pd(dba)₂ and BINAP ligands) to optimize yield . Key steps include:

  • Reagent selection : Use deuterated methylamine analogs (e.g., Methylamine-d5DCl) to track reaction pathways .
  • Reaction optimization : Adjust temperature (80–120°C) and solvent polarity (DMF or THF) to enhance regioselectivity.
  • Yield improvement : Isolate intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH 100:1) .

Advanced: How do electronic effects of substituents influence nucleophilic reactivity in the quinolinone core?

Answer:
The chlorine and methyl groups at positions 5 and 8 induce steric and electronic effects:

  • Electron-withdrawing Cl : Activates the quinolinone ring for nucleophilic attack at C-4 or C-6, as shown in thione analog studies .
  • Methyl group : Steric hindrance at C-8 directs reactivity toward C-4. Computational DFT studies (e.g., Gaussian09) can model charge distribution and predict reactive sites.
  • Experimental validation : Monitor reaction kinetics via HPLC (C18 column, acetonitrile/water gradient) to confirm regioselectivity .

Basic: What analytical techniques are critical for characterizing purity and structure?

Answer:
Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns. For example, aromatic protons appear at δ 7.5–8.5 ppm .
  • HPLC-MS : Reverse-phase HPLC (Phenomenex Luna C18) coupled with ESI-MS detects impurities (e.g., unreacted intermediates) .
  • Elemental analysis : Verify stoichiometry (C, H, N, Cl) within ±0.3% deviation.

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The chloro and methyl groups enhance hydrophobic interactions in active sites .
  • MD simulations : GROMACS can model stability in aqueous environments, revealing conformational changes over 100-ns trajectories.
  • SAR analysis : Compare with analogs (e.g., 8-fluoro derivatives) to assess how substituents modulate binding affinity .

Basic: How to address contradictions in reported melting points or spectral data?

Answer:

  • Source validation : Cross-check data against peer-reviewed studies (e.g., Molecules, J. Med. Chem.) rather than vendor catalogs.
  • Synthesis replication : Reproduce methods from Ismail et al. (2000) to confirm melting points (e.g., 210–212°C vs. vendor-reported 205°C) .
  • Analytical calibration : Use certified reference standards (e.g., 5-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one) for instrument calibration .

Advanced: What mechanistic insights explain cyclization efficiency in multi-component reactions?

Answer:

  • Three-component reactions : Combine 5-chloro-8-methylquinolinone with aldehydes and amines via imine intermediates. Catalytic acid (e.g., p-TsOH) accelerates cyclization .
  • Kinetic profiling : Use in situ IR spectroscopy to monitor intermediate formation (e.g., enamine adducts).
  • Byproduct analysis : Identify side products (e.g., dimerization) via LC-MS and adjust stoichiometry (1:1.2:1 ratio) to minimize waste .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (GHS Category 2).
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal.
  • Spill management : Absorb with vermiculite and store in labeled hazardous waste containers .

Advanced: How does isotopic labeling (e.g., deuterium) aid in metabolic studies?

Answer:

  • Synthesis of labeled analogs : Substitute methyl groups with CD₃ (e.g., Methyl-d3-amine hydrochloride) to track metabolic pathways via LC-MS/MS .
  • Stable isotope tracing : Administer deuterated compound in vitro and monitor deuterium retention in metabolites (e.g., hydroxylated derivatives) .

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